N-(Diphenylmethylidene)glycine

Asymmetric catalysis Phase-transfer catalysis Enantioselective alkylation

Sourcing glycine equivalents with insufficient stereochemical control leads to low enantiomeric excess and costly repurification in peptide drug synthesis. N-(Diphenylmethylidene)glycine directly addresses this by providing a stable, ketimine-protected platform for asymmetric alkylation. • Achieves 86-96% ee in phase-transfer alkylations, meeting >95% chiral purity standards for pharmaceutical intermediates. • Enables scalable, multi-kilogram production with >95% monoalkylation selectivity and straightforward aqueous workup. • Cumyl ester variant supports orthogonal deprotection under mild hydrogenolysis, preserving acid-labile protecting groups in SPPS.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 136059-92-2
Cat. No. B172822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Diphenylmethylidene)glycine
CAS136059-92-2
SynonymsGlycine, N-(diphenylMethylene)-
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C15H13NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18)
InChIKeyBLOBPFFXHQZDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Diphenylmethylidene)glycine: Ketimine-Protected Glycine Scaffold


N-(Diphenylmethylidene)glycine (CAS 136059-92-2), also known as glycine benzophenone imine or N-(diphenylmethylene)glycine, is a ketimine-protected glycine derivative that serves as a stable, activated glycine equivalent in organic synthesis [1]. Its core structure comprises a glycine moiety whose amino group is protected as a Schiff base with benzophenone, forming a stable imine linkage that enables controlled α-functionalization under mild conditions [2]. This compound and its esters are foundational substrates in the O'Donnell amino acid synthesis, where the benzophenone imine group confers both stability and the capacity for enantioselective alkylation, making it a versatile building block for the construction of unnatural and natural α-amino acids [3].

Critical Differentiators vs. Generic Glycine Schiff Bases


Generic substitution among glycine Schiff bases is not scientifically valid due to profound differences in reactivity, stability, and stereochemical outcomes dictated by the imine protecting group. While various aldimine and ketimine derivatives of glycine exist, the benzophenone imine moiety in N-(Diphenylmethylidene)glycine provides a unique balance of hydrolytic stability under basic phase-transfer conditions and facile deprotection under mild acidic or hydrogenolytic conditions [1]. In contrast, aldimine-based glycine Schiff bases (e.g., benzaldehyde-derived) are significantly more prone to hydrolysis and racemization, while other ketimines (e.g., acetophenone-derived) lack the steric bulk and electronic properties required for high enantioselectivity in asymmetric alkylations [2]. Furthermore, the choice of ester protecting group (e.g., tert-butyl, methyl, ethyl, cumyl) on the glycine carboxylate dramatically influences the yield, enantiomeric excess, and downstream deprotection strategy [3]. The following quantitative evidence demonstrates precisely where N-(Diphenylmethylidene)glycine and its esters exhibit verifiable, measurable superiority over close analogs.

Head-to-Head Performance Data vs. Closest Analogs


Enantioselective Alkylation: tert-Butyl vs. Methyl Ester

In asymmetric benzylation catalyzed by a chiral ionene phase-transfer catalyst, N-(diphenylmethylidene)glycine tert-butyl ester yields (S)-N-(diphenylmethylene)phenylalanine tert-butyl ester with 83% yield and 86% enantiomeric excess (ee) . Under identical conditions, the corresponding methyl ester of N-(Diphenylmethylidene)glycine affords significantly lower enantioselectivity (typically <70% ee) due to the tert-butyl group's superior ability to influence the enantioface discrimination during enolate alkylation [1].

Asymmetric catalysis Phase-transfer catalysis Enantioselective alkylation

C-Terminal Ester Optimization: Cumyl vs. tert-Butyl Ester

The cumyl ester of N-(Diphenylmethylidene)glycine achieves up to 94% ee in asymmetric alkylation using Cinchona-derived chiral phase-transfer catalysts, outperforming the widely used tert-butyl ester (typically 86-90% ee under comparable conditions) [1]. Importantly, the cumyl ester offers a distinct deprotection advantage: both the N-terminal imine and C-terminal cumyl ester can be removed simultaneously by hydrogenolysis, whereas the tert-butyl ester requires acidolysis which may cleave other acid-labile protecting groups present in complex molecules [2].

Protecting group strategy Enantioselective synthesis Hydrogenolysis

Alkylation Selectivity: Protected vs. Unprotected Glycine

Alkylation of N-(diphenylmethylene)glycine ethyl ester under phase-transfer conditions (TBAH, NaOH, CH₂Cl₂) yields monoalkylated products with minimal dialkylation (<5%) and high overall yield (typically 75-90%) [1]. In contrast, direct alkylation of unprotected glycine ethyl ester under similar conditions results in significant polyalkylation and decomposition due to the free amino group's nucleophilicity and basicity [2]. The benzophenone imine protection effectively masks the amino group, enabling clean monoalkylation even with reactive alkyl halides.

Amino acid synthesis Phase-transfer catalysis α-Alkylation

Hydrolytic Stability: Benzophenone Imine vs. Other Ketimines

The benzophenone imine derivative of glycine remains stable under strongly basic biphasic conditions (50% aqueous NaOH or KOH) for extended reaction times (>20 h) without detectable hydrolysis or racemization [1]. In a comparative study, aldimine-derived glycine Schiff bases (e.g., benzaldehyde imine) undergo >30% hydrolysis under identical phase-transfer conditions within 2 hours, while ketimines derived from less sterically hindered ketones (e.g., acetophenone imine) show 10-15% degradation over the same period [2]. The steric bulk of the diphenylmethylidene group provides both kinetic stability to hydrolysis and prevents enolate aggregation.

Protecting group stability Schiff base Phase-transfer catalysis

High-Value Application Scenarios


Asymmetric Synthesis of Non-Proteinogenic Amino Acids

N-(Diphenylmethylidene)glycine tert-butyl ester is the substrate of choice for the enantioselective phase-transfer alkylation to produce protected α-alkyl-α-amino acids with high optical purity (86-96% ee) . The resulting enantiomerically enriched products are directly applicable to the synthesis of conformationally constrained peptide drugs where specific stereochemistry is essential for target binding and metabolic stability. The high ee values achievable (up to 96% ee with optimized catalysts) meet the stringent chiral purity requirements (>95% ee) typical for pharmaceutical intermediates [1].

Scalable Process for Unnatural Amino Acid Libraries

The phase-transfer alkylation of N-(Diphenylmethylidene)glycine esters using inexpensive, recyclable phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) enables cost-effective, multi-kilogram production of diverse unnatural α-amino acids . The process demonstrates high monoalkylation selectivity (>95%), minimal byproduct formation, and straightforward aqueous workup, eliminating the need for chromatographic purification in many cases. This scalability advantage, documented with yields up to 90%, makes it the preferred starting material for building amino acid screening libraries in drug discovery [1].

Orthogonally Protected Building Blocks for SPPS

N-(Diphenylmethylidene)glycine cumyl ester provides an orthogonally protected α-amino acid synthon where both the N-terminal benzophenone imine and C-terminal cumyl ester can be removed under mild hydrogenolysis conditions (H₂, Pd/C) . This dual deprotection strategy preserves acid-labile side-chain protecting groups (e.g., Boc, tert-butyl esters, trityl) commonly employed in Fmoc/t-Bu solid-phase peptide synthesis. The combination of high enantioselectivity (up to 94% ee) and orthogonal deprotection chemistry enables the efficient incorporation of unnatural α-amino acids into complex peptide sequences without compromising protecting group integrity [1].

Asymmetric Mannich Reactions for α,β-Diamino Acids

The benzophenone imine of glycine esters reacts with N-protected imines in diastereoselective Mannich reactions to afford functionalized α,β-diamino acid esters with excellent enantioselectivities . This reactivity profile is distinct from simpler glycine Schiff bases, which often yield poor diastereocontrol and lower yields. The resulting α,β-diamino acid derivatives are valuable intermediates for the synthesis of protease inhibitors and other peptidomimetic drug candidates where vicinal diamino functionality is a key pharmacophore [1].

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